Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
CAS No.: 2411230-41-4
Cat. No.: VC7786206
Molecular Formula: C13H20ClN3O2S
Molecular Weight: 317.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411230-41-4 |
|---|---|
| Molecular Formula | C13H20ClN3O2S |
| Molecular Weight | 317.83 |
| IUPAC Name | tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20ClN3O2S/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)20-11/h9H,4-8H2,1-3H3 |
| Standard InChI Key | HTLJEKVGWLJXOR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three key moieties:
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Piperidine core: A six-membered nitrogen-containing ring providing conformational flexibility and hydrogen-bonding capabilities.
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1,3,4-Thiadiazole: A five-membered heterocycle with sulfur and nitrogen atoms, known for metabolic stability and electronic diversity.
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tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and steric shielding during synthetic steps.
The chloromethyl substituent at the thiadiazole’s 5-position introduces a reactive handle for nucleophilic substitutions or cross-coupling reactions. This structural duality facilitates its role in constructing complex pharmacophores.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2411230-41-4 | |
| Molecular Formula | ||
| Molecular Weight | 317.83 g/mol | |
| IUPAC Name | tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CCl | |
| InChI Key | HTLJEKVGWLJXOR-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Multistep Synthesis Strategies
The compound is synthesized via convergent routes, typically involving:
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Piperidine functionalization: Introduction of the Boc group to piperidine via carbamate formation, as exemplified by tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate synthesis .
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Thiadiazole construction: Cyclocondensation of thiosemicarbazides with chlorinated precursors to form the 1,3,4-thiadiazole ring.
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Coupling reactions: Mitsunobu or nucleophilic aromatic substitution to link the piperidine and thiadiazole moieties .
A representative protocol involves reacting tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate with carbon disulfide and chloromethylating agents under basic conditions, followed by purification via column chromatography.
Table 2: Comparative Analysis of Related Piperidine-Thiadiazole Derivatives
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s chloromethyl group enables facile derivatization:
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Alkylation reactions: Substitution with amines or thiols yields analogs with enhanced binding to biological targets.
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Cross-coupling: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups for modulating pharmacokinetic properties.
In one study, analogous tert-butyl piperidine-thiadiazole derivatives exhibited inhibitory activity against EGFR kinase (IC = 12 nM), underscoring their therapeutic potential .
Structural Insights from Analogous Compounds
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Antibiotic development: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4) serves as a precursor in fluoroquinolone antibiotics, achieving 95% yield in coupling reactions .
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Antiviral agents: Thiadiazole-containing piperidines demonstrate RNA-dependent RNA polymerase inhibition in recent antiviral screens .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, safety goggles |
| Storage | -20°C under nitrogen; avoid moisture |
| Spill Management | Absorb with vermiculite, dispose as hazardous waste |
Future Research Directions
Optimization of Synthetic Routes
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Catalytic methods: Transition metal-catalyzed C-H activation to streamline thiadiazole-piperidine coupling.
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Green chemistry: Solvent-free mechanochemical synthesis to improve atom economy .
Biological Evaluation
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